Relative Reactivity in Pd-Catalyzed Oxidative Addition: 2-Iododibenzofuran vs. 2-Bromo- and 2-Chloro-analogs
The iodine substituent in 2-iododibenzofuran confers a reactivity advantage in the oxidative addition step of palladium-catalyzed cross-couplings compared to its bromo and chloro counterparts. This is a class-level inference based on established trends for aryl halides. Competition experiments on aryl halides establish a reactivity order of I > Br > Cl [1]. While specific rate data for the dibenzofuran series is not available, the trend is robust across diverse aryl systems. Therefore, 2-iododibenzofuran is expected to undergo oxidative addition significantly faster than 2-bromodibenzofuran and substantially faster than 2-chlorodibenzofuran under identical conditions.
| Evidence Dimension | Relative rate of oxidative addition |
|---|---|
| Target Compound Data | Highest reactivity (I) |
| Comparator Or Baseline | 2-Bromodibenzofuran: Intermediate reactivity (Br); 2-Chlorodibenzofuran: Lowest reactivity (Cl) |
| Quantified Difference | Qualitative trend: I > Br > Cl |
| Conditions | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) based on established aryl halide reactivity series |
Why This Matters
This reactivity differential directly impacts catalyst choice, reaction temperature, time, and yield, making 2-iododibenzofuran the preferred substrate for mild and efficient cross-coupling sequences in complex molecule synthesis.
- [1] Johnson, S. I.; et al. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics 2021, 40 (8), 1123-1131. View Source
